BenchChemオンラインストアへようこそ!

3-fluoro Deschloroketamine (hydrochloride)

NMDA receptor antagonist radioligand binding dissociative anesthetic

Procure the precise meta-fluorinated arylcyclohexylamine isomer. 3-FDCK (CAS 2657761-24-3) is an analytical reference standard (≥98% purity) essential for forensic identification, SAR investigations, and metabolic studies. Its S-enantiomer Ki of 2.1 μM and distinct hepatic clearance profile differentiate it from ortho- and para-fluoro isomers. Using the incorrect positional isomer compromises data reproducibility, metabolite identification, and quantitative accuracy. Ensure method validation and reliable cross-study comparisons—insist on verified CAS 2657761-24-3.

Molecular Formula C13H17ClFNO
Molecular Weight 257.73 g/mol
CAS No. 2657761-24-3
Cat. No. B8256750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro Deschloroketamine (hydrochloride)
CAS2657761-24-3
Molecular FormulaC13H17ClFNO
Molecular Weight257.73 g/mol
Structural Identifiers
SMILESCNC1(CCCCC1=O)C2=CC(=CC=C2)F.Cl
InChIInChI=1S/C13H16FNO.ClH/c1-15-13(8-3-2-7-12(13)16)10-5-4-6-11(14)9-10;/h4-6,9,15H,2-3,7-8H2,1H3;1H
InChIKeyUPXLTENMYFBLDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-fluoro Deschloroketamine (hydrochloride) CAS 2657761-24-3: Arylcyclohexylamine Analytical Reference Standard for NMDA Receptor Research and Forensic Identification


3-fluoro Deschloroketamine (hydrochloride) (CAS 2657761-24-3), also known as 3-FDCK or FXM, is a synthetic arylcyclohexylamine derivative structurally related to ketamine and deschloroketamine (DCK) [1]. This compound is formally designated as 2-(3-fluorophenyl)-2-(methylamino)cyclohexan-1-one hydrochloride with molecular formula C13H17ClFNO and molecular weight 257.73 g/mol . It is supplied as an analytical reference standard with certified purity ≥98% and is intended exclusively for research and forensic applications . As a non-competitive NMDA receptor antagonist, 3-FDCK belongs to the class of dissociative arylcyclohexylamines that includes ketamine, deschloroketamine, 2-fluoro deschloroketamine (2-FDCK), and 4-fluoro deschloroketamine (4-FDCK) [2].

Why Positional Isomer Identity Is Critical: 3-fluoro Deschloroketamine (hydrochloride) Cannot Be Interchanged with 2-FDCK or 4-FDCK


Arylcyclohexylamine fluorinated analogs with identical molecular formulas (C13H16FNO) but differing fluorine substitution positions (ortho-, meta-, or para-) exhibit distinct pharmacological, metabolic, and analytical properties that preclude interchangeable use in research or forensic applications [1]. These positional isomers—2-fluoro deschloroketamine (2-FDCK), 3-fluoro deschloroketamine (3-FDCK), and 4-fluoro deschloroketamine (4-FDCK)—demonstrate differential NMDA receptor binding affinities, divergent in vitro metabolic rates in human liver microsomes, and require separate analytical method validation for accurate identification and quantification [2]. Substitution of the incorrect positional isomer in a research protocol or forensic analysis would invalidate experimental results, compromise metabolite identification, and render quantitative measurements unreliable due to isomer-specific retention times, fragmentation patterns, and calibration requirements [3]. Procurement of the precise compound with verified CAS 2657761-24-3 is therefore non-negotiable for studies requiring reproducible data on meta-fluorinated arylcyclohexylamine pharmacology, toxicology, or environmental monitoring.

Quantitative Differentiation Evidence for 3-fluoro Deschloroketamine (hydrochloride) CAS 2657761-24-3


NMDA Receptor Binding Affinity: 3-FDCK (S-Enantiomer) Ki = 2.1 μM vs Ketamine Ki = 0.53 μM

The S-enantiomer of 3-fluoro deschloroketamine (3-FDCK) exhibits NMDA receptor binding affinity with a Ki value of 2.1 μM, which is approximately 4-fold lower potency than S-ketamine (Ki = 0.53 μM) when evaluated under comparable assay conditions [1]. This quantitative difference reflects the functional consequence of substituting the ortho-chlorine of ketamine with a meta-fluorine on the phenyl ring. In contrast, 2-fluoro deschloroketamine (2-FDCK) demonstrates a Ki value of 2.54 μM (2540 nM) at the NMDA receptor, indicating comparable binding affinity between the meta- and ortho-fluorinated isomers but with the 3-position substitution conferring marginally higher receptor affinity than the 2-position analog [2].

NMDA receptor antagonist radioligand binding dissociative anesthetic structure-activity relationship

In Vitro Metabolic Stability Ranking: 3-FDCK Exhibits the Fastest Metabolism Among Positional Isomers (2-, 3-, 4-FDCK)

In a comparative in vitro metabolism study using human liver microsomes (HLMs) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), the three positional isomers of fluorodeschloroketamine demonstrated rank-order metabolic stability differences: 3-FDCK exhibited the fastest metabolism, while 4-FDCK metabolized the slowest with 48% of the parent compound remaining after the incubation period [1]. The predominant metabolite of 3-FDCK under these conditions was dihydro-3-FDCK, formed via hydrogenation of the cyclohexanone ring, whereas the ortho-isomer (2-FDCK) and para-isomer (4-FDCK) yielded distinct metabolite profiles with differing major products [2].

drug metabolism human liver microsomes pharmacokinetics toxicology

CYP2B6-Mediated N-Demethylation: Fluorine Substitution Alters Substrate Binding Affinity by 18-Fold Across Halogenated Analogs

Halogen substitution on the phenyl ring of ketamine analogs produces substantial effects on CYP2B6-catalyzed N-demethylation. In vitro studies demonstrated that ortho-phenyl ring halogen substituent changes resulted in 18-fold differences in Km values across the series: bromoketamine (Km = 10 μM), chloroketamine (ketamine), fluoroketamine, and deschloroketamine (Km = 184 μM) [1]. Fluoroketamine (representing 2-fluoro deschloroketamine) exhibited intermediate Km values between chloroketamine and deschloroketamine, while Vmax remained relatively constant across all analogs (83-103 pmol/min/pmol CYP) [2]. A strong linear correlation (R² = 0.92) was observed between lipophilicity (AlogP) and metabolism (log Km), with fluoroketamine having AlogP = 1.19 compared to ketamine AlogP = 1.649 and deschloroketamine AlogP = 0.985 [3].

cytochrome P450 CYP2B6 drug metabolism halogen substitution

Validated Analytical Method Differentiation: SPE-UPLC-MS/MS Simultaneous Quantification of 2-FDCK, 3-FDCK, and 4-FDCK with Isomer-Specific LOD Values

A validated solid-phase extraction ultra-performance liquid chromatography tandem mass spectrometry (SPE-UPLC-MS/MS) method has been established for the simultaneous determination of 2-FDCK and its two positional isomers (3-FDCK and 4-FDCK) in urban sewage samples [1]. The method achieved chromatographic separation of all three isomers and demonstrated isomer-specific limits of detection: 2-FDCK at 0.2 ng/L, 3-FDCK at 0.3 ng/L, and 4-FDCK at 0.4 ng/L, with linear range 1.0-80.0 ng/L (correlation coefficient r ≥ 0.999) [2]. Intra-day and inter-day precision were less than 8.1%, and recovery ranged from 69.5% to 108% [3].

analytical chemistry mass spectrometry forensic toxicology environmental monitoring

Forensic Occurrence Data: 3-FDCK Detected in 74 Drug Seizure Cases with Blood Concentrations up to 1.1 μg/mL

A retrospective study of drug seizures and driving under the influence of drugs (DUID) cases in Hong Kong from November 2018 to December 2019 identified fluorodeschloroketamine (FDCK) in 74 drug seizure cases (151 items) and 6 DUID cases [1]. In drug seizures, 103 items (~67%) contained FDCK only, while 42 items (~28%) contained FDCK mixed with ketamine, with drug purity comparable to ketamine seizures [2]. Blood concentrations of FDCK in the 6 DUID cases ranged from <0.002 to 1.1 μg/mL, with corresponding metabolite (fluorodeschloronorketamine, FDCNK) concentrations from 0.002 to 0.44 μg/mL [3].

forensic toxicology drug seizures DUID emerging psychoactive substances

Research and Forensic Applications for 3-fluoro Deschloroketamine (hydrochloride) CAS 2657761-24-3


NMDA Receptor Structure-Activity Relationship (SAR) Studies in Arylcyclohexylamine Series

3-FDCK (CAS 2657761-24-3) serves as a critical comparator compound in SAR investigations of meta-fluorinated arylcyclohexylamine NMDA antagonists. Its S-enantiomer Ki value of 2.1 μM, when evaluated alongside S-ketamine (Ki = 0.53 μM) and 2-FDCK (Ki = 2.54 μM), provides a quantitative data point for understanding how fluorine substitution position (ortho- vs meta-) modulates NMDA receptor binding affinity [1]. This positions 3-FDCK as an essential tool for medicinal chemistry programs exploring dissociative anesthetic pharmacophores and for computational modeling of arylcyclohexylamine-receptor interactions.

Comparative In Vitro Metabolism Studies of Positional Isomers Using Human Liver Microsomes

Given the established rank-order metabolic stability difference among FDCK positional isomers (3-FDCK metabolizes fastest, 4-FDCK slowest with 48% parent remaining), 3-FDCK is specifically indicated for experiments investigating structure-dependent hepatic clearance mechanisms [1]. The compound's predominant metabolite dihydro-3-FDCK provides a defined analytical target for metabolite identification workflows, and the validated in vitro metabolism protocol using human liver microsomes offers a reproducible system for cross-laboratory comparisons of isomer-specific metabolic profiles [2].

Forensic Toxicology Reference Standard for Seized Drug Identification and Quantification

With fluorodeschloroketamine detected in 74 drug seizure cases and 6 DUID cases (blood concentrations up to 1.1 μg/mL), 3-FDCK analytical reference standard (≥98% purity) is essential for forensic laboratories performing GC-MS, LC-DAD, GC-FID, and LC-MS/MS identification and quantification [1]. The certified standard enables accurate calibration, method validation, and quality control in toxicology casework, particularly given that FDCK seizures physically resemble ketamine and users may mistake it as a substitute [2].

Environmental Monitoring and Wastewater-Based Epidemiology of Emerging Psychoactive Substances

The validated SPE-UPLC-MS/MS method for simultaneous determination of 2-FDCK, 3-FDCK, and 4-FDCK in urban sewage (LOD 0.3 ng/L for 3-FDCK) enables quantitative wastewater-based epidemiology studies to monitor community consumption trends of fluorinated arylcyclohexylamines [1]. 3-FDCK analytical reference standard is required for instrument calibration, method validation, and accurate quantification in complex environmental matrices, supporting public health surveillance and drug policy evaluation initiatives [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-fluoro Deschloroketamine (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.